1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate typically involves the reaction of 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine with 3-nitrobenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-aminobenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-aminobenzene-1-sulfonate: A reduced form of the compound with similar biological activities.
1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-chlorobenzene-1-sulfonate: A derivative with a chlorine substituent instead of a nitro group.
Uniqueness
1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl) 3-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c1-9-7-13(16-15-14(9)10(2)17-18(15)3)24-25(22,23)12-6-4-5-11(8-12)19(20)21/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPMHYCOOVYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)C)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.